molecular formula C29H24Cl2N4S B11988206 5-(4-Chlorophenyl)-4-{4-[(2-chlorophenyl)(phenyl)methyl]piperazin-1-yl}thieno[2,3-d]pyrimidine

5-(4-Chlorophenyl)-4-{4-[(2-chlorophenyl)(phenyl)methyl]piperazin-1-yl}thieno[2,3-d]pyrimidine

Cat. No.: B11988206
M. Wt: 531.5 g/mol
InChI Key: WQAIQVFWPIAEJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chlorophenyl)-4-{4-[(2-chlorophenyl)(phenyl)methyl]piperazin-1-yl}thieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines.

Preparation Methods

The synthesis of 5-(4-Chlorophenyl)-4-{4-[(2-chlorophenyl)(phenyl)methyl]piperazin-1-yl}thieno[2,3-d]pyrimidine involves several steps. One common method includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The reaction conditions typically involve heating the reactants in solvents like xylene or toluene, often in the presence of desiccants like calcium chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Biological Activity

The compound 5-(4-Chlorophenyl)-4-{4-[(2-chlorophenyl)(phenyl)methyl]piperazin-1-yl}thieno[2,3-d]pyrimidine is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C23H23ClN2S
  • Molecular Weight : 404.89 g/mol
  • IUPAC Name : this compound

This compound features a thieno[2,3-d]pyrimidine core linked to a piperazine moiety, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related pyrimidine derivatives. For instance, compounds structurally similar to the target compound were evaluated for their cytotoxic effects against various cancer cell lines. In one study, several derivatives exhibited significant antiproliferative activity, with some achieving a growth inhibition (GI) value of over 80% against non-small cell lung cancer (NSCLC) lines at concentrations as low as 10 μM .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Kinase Inhibition : Many pyrimidine derivatives interact with kinase receptors, which are critical in cancer signaling pathways. This interaction may lead to the inhibition of tumor growth and proliferation.
  • Apoptosis Induction : Some studies suggest that these compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases and mitochondrial dysfunction.

Pharmacokinetics and Drug-Likeness

The ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of similar compounds indicate favorable drug-likeness properties. These properties are essential for the development of effective therapeutic agents .

Study 1: Anticancer Evaluation

A recent study synthesized a series of thieno[2,3-d]pyrimidine derivatives and tested their anticancer efficacy. The compound exhibited strong cytotoxicity against several cancer cell lines, including HCT-116 (colorectal carcinoma) and SK-BR-3 (breast cancer). The results indicated that modifications to the piperazine moiety significantly influenced biological activity .

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory activities of related compounds. The synthesized derivatives were tested for their ability to inhibit acetylcholinesterase (AChE) and urease enzymes. Some derivatives showed promising inhibitory effects, suggesting potential applications in treating neurodegenerative diseases and infections caused by urease-producing bacteria .

Summary of Biological Activities

Activity TypeCompoundCell Line/TargetConcentrationEffect (%)
Anticancer ActivityThieno-Pyrimidine DerivativeHOP-92 (NSCLC)10 μM86.28
Anticancer ActivityThieno-Pyrimidine DerivativeHCT-116 (Colorectal)10 μM40.87
AChE InhibitionPiperazine DerivativeAChE-Significant
Urease InhibitionPiperazine DerivativeUrease-Significant

ADME-Tox Predictions

PropertyValue
Oral BioavailabilityHigh
Blood-Brain Barrier PenetrationModerate
MetabolismHepatic
ToxicityLow

Properties

Molecular Formula

C29H24Cl2N4S

Molecular Weight

531.5 g/mol

IUPAC Name

5-(4-chlorophenyl)-4-[4-[(2-chlorophenyl)-phenylmethyl]piperazin-1-yl]thieno[2,3-d]pyrimidine

InChI

InChI=1S/C29H24Cl2N4S/c30-22-12-10-20(11-13-22)24-18-36-29-26(24)28(32-19-33-29)35-16-14-34(15-17-35)27(21-6-2-1-3-7-21)23-8-4-5-9-25(23)31/h1-13,18-19,27H,14-17H2

InChI Key

WQAIQVFWPIAEJD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl)C(C5=CC=CC=C5)C6=CC=CC=C6Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.